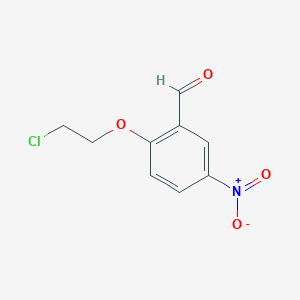

2-(2-Chloroethoxy)-5-nitrobenzaldehyde

Description

Significance in Synthetic Organic Chemistry

The primary significance of 2-(2-Chloroethoxy)-5-nitrobenzaldehyde in synthetic organic chemistry lies in its role as a building block for more complex molecules. Its trifunctional nature, possessing an aldehyde, a chloroethoxy group, and a nitro group, provides multiple points for chemical modification. This makes it a valuable precursor in the synthesis of a range of organic compounds, including dyes and pigments.

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The process involves the reaction of 5-nitrosalicylaldehyde with 1-bromo-2-chloroethane (B52838) in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF).

Overview of Molecular Architecture and Reactive Centers

The molecular structure of this compound is characterized by a benzene (B151609) ring substituted with three distinct functional groups. This unique combination of an aldehyde group, a chloroethoxy side chain, and a nitro group defines its chemical behavior and reactivity.

The key reactive centers of the molecule are:

The Aldehyde Group (-CHO): This group is susceptible to oxidation to form a carboxylic acid and can participate in various condensation reactions.

The Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and can be reduced to an amino group (-NH2).

The Chloroethoxy Group (-OCH2CH2Cl): The chlorine atom in the ethyl chain is a leaving group, making this site reactive towards nucleophilic substitution.

The interplay of these functional groups allows for a diverse range of chemical transformations, making it a multifaceted tool for synthetic chemists.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 110837-53-1 | aobchem.com |

| Molecular Formula | C₉H₈ClNO₄ | aobchem.com |

| Molecular Weight | 229.62 g/mol | |

| Melting Point | 112–114 °C |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Value | Source(s) |

| LC-MS (ESI+) | m/z 229.1 [M+H]⁺ | |

| ¹H NMR (CDCl₃) | δ 10.56 (s, 1H), 8.78 (d, 1H), 4.54 (t, 2H), 3.99 (t, 2H) |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethoxy)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c10-3-4-15-9-2-1-8(11(13)14)5-7(9)6-12/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNLLPVALFMECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development

Established Synthetic Routes

The most prominent and well-documented method for synthesizing 2-(2-Chloroethoxy)-5-nitrobenzaldehyde involves the alkylation of a phenolic precursor.

The principal synthetic route relies on the reaction between 5-Nitrosalicylaldehyde and an appropriate alkylating agent, such as 1-bromo-2-chloroethane (B52838) or 2-chloroethanol, under basic conditions. This reaction forms the desired ether linkage at the phenolic hydroxyl group.

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The process is initiated by a base, typically a carbonate like potassium carbonate (K₂CO₃), which deprotonates the phenolic hydroxyl group of 5-Nitrosalicylaldehyde. This deprotonation significantly increases the nucleophilicity of the resulting phenoxide ion.

The electron-rich phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of the alkylating agent (e.g., 1-bromo-2-chloroethane). The attack occurs from the side opposite to the leaving group (the bromide ion), a characteristic feature known as "backside attack". masterorganicchemistry.com This leads to a transient, high-energy state known as the trigonal bipyramidal transition state, where partial bonds exist between the carbon atom and both the incoming nucleophile and the outgoing leaving group. masterorganicchemistry.com As the new carbon-oxygen bond forms, the carbon-bromine bond simultaneously breaks, resulting in the displacement of the bromide ion and the formation of the 2-(2-chloroethoxy) side chain. This single-step mechanism results in an inversion of stereochemical configuration if the electrophilic carbon were a chiral center. masterorganicchemistry.com

Standardized protocols have been developed to ensure high yields and reproducibility. A common procedure involves dissolving 5-Nitrosalicylaldehyde and an alkylating agent like 1-bromo-2-chloroethane in a polar aprotic solvent, such as N,N-dimethylformamide (DMF). An inorganic base, potassium carbonate, is added to facilitate the reaction, which is typically heated to ensure a reasonable reaction rate. chemicalbook.com

A representative laboratory protocol is detailed below:

Reactants: 5-Nitrosalicylaldehyde and 1-bromo-2-chloroethane are combined in dry N,N-dimethylformamide (DMF).

Base: Anhydrous potassium carbonate (K₂CO₃) is added to the mixture.

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, often around 60°C, for a period of 12 to 18 hours to drive the reaction to completion. chemicalbook.com

Workup and Isolation: Following the reaction, the mixture is cooled and quenched with water. The product is then extracted into an organic solvent like dichloromethane. The organic layers are washed, dried over a drying agent such as sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure to yield the final product, typically as a yellow solid. A yield of 94% has been reported using this method.

Table 1: Standardized Laboratory Protocol for Nucleophilic Substitution

| Parameter | Details | Source(s) |

| Starting Material | 5-Nitrosalicylaldehyde | |

| Alkylating Agent | 1-Bromo-2-chloroethane | |

| Base | Potassium Carbonate (K₂CO₃) | chemicalbook.com |

| Solvent | Dry N,N-dimethylformamide (DMF) | |

| Temperature | 60°C | chemicalbook.com |

| Reaction Time | 12–18 hours | |

| Reported Yield | 94% |

While the use of 1-bromo-2-chloroethane is common, alternative strategies have also been explored to achieve the synthesis of this compound.

Alternative Synthetic Strategies

Optimization of Synthetic Parameters

The optimization of the synthesis of this compound focuses on maximizing product yield while minimizing the formation of impurities. Key parameters that can be adjusted include stoichiometry, reaction conditions, and the prevention of side reactions.

A primary consideration is the stoichiometry of the reactants. To prevent potential side reactions such as over-alkylation, where the alkylating agent might react further, a controlled ratio of the starting aldehyde to the alkylating agent is crucial. A 1:2 molar ratio of 5-Nitrosalicylaldehyde to the alkylating agent has been shown to be effective.

Furthermore, maintaining anhydrous conditions is a critical optimization strategy, particularly when using moisture-sensitive reagents. The hydrolysis of the alkylating agent is a common side reaction that lowers the yield. This can be mitigated by using thoroughly dried solvents and reagents before initiating the synthesis. Temperature and reaction time are also vital parameters; the standard conditions of 60°C for 12-18 hours are designed to ensure the reaction proceeds to completion without causing decomposition of the reactants or products. chemicalbook.com

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical factor in the Williamson ether synthesis of this compound, as it influences the solubility of reactants, the rate of reaction, and the prevalence of side reactions. Polar aprotic solvents are generally favored for this type of SN2 reaction.

Dimethylformamide (DMF) is a commonly employed solvent due to its ability to dissolve both the polar salt of the phenoxide and the alkylating agent, thereby creating a homogeneous reaction environment. This enhances the reaction rate by promoting contact between the reactants. Other polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) can also be utilized. The use of protic solvents, like ethanol (B145695), can lead to the solvation of the nucleophile, which can decrease its reactivity and potentially lead to lower yields or slower reaction times.

| Solvent | Typical Reaction Time | Relative Yield | Notes |

| Dimethylformamide (DMF) | 12-18 hours | High | Promotes a homogeneous reaction mixture. |

| Ethanol | Longer than DMF | Moderate | Can solvate the nucleophile, reducing its reactivity. |

| Acetonitrile | Variable | Moderate to High | Another suitable polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Shorter than DMF | High | Highly polar, can accelerate the reaction. |

Temperature Control and Reaction Kinetics

Temperature plays a pivotal role in the synthesis of this compound, directly impacting the reaction rate and the formation of byproducts. The reaction is typically conducted at an elevated temperature to ensure a reasonable reaction rate. A common temperature for this synthesis is 60°C when using DMF as a solvent. gordon.edu

Increasing the temperature generally accelerates the reaction, following the principles of chemical kinetics. However, excessively high temperatures can promote undesirable side reactions, such as the elimination of the alkylating agent or decomposition of the product. Therefore, precise temperature control is crucial for maximizing the yield of the desired ether. The optimal temperature is a balance between achieving a practical reaction rate and minimizing the formation of impurities.

Base Selection and Stoichiometry

The selection of a suitable base and its stoichiometric amount is fundamental to the deprotonation of the phenolic hydroxyl group of 5-nitrosalicylaldehyde, forming the reactive phenoxide nucleophile. Common bases used in this synthesis include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH).

| Base | Strength | Common Application | Potential Issues |

| Potassium Carbonate (K₂CO₃) | Moderate | Widely used for phenol (B47542) alkylation. | May require slightly longer reaction times. |

| Sodium Hydroxide (NaOH) | Strong | Effective for deprotonation. | Can promote hydrolysis of the alkylating agent. |

Process Challenges and Mitigation Strategies

The synthesis of this compound is not without its challenges. The primary obstacles are the control of side reactions that can significantly reduce the yield and purity of the final product.

Control of Side Reactions (e.g., Hydrolysis of Alkylating Agent, Over-Alkylation)

Over-Alkylation: Another potential side reaction is the further reaction of the product with the alkylating agent, leading to the formation of a diether byproduct. This is more likely to occur if a significant excess of the alkylating agent is used. Careful control of the stoichiometry of the reactants, typically using a slight excess of the alkylating agent (e.g., 1.1 to 1.5 equivalents), can help to minimize over-alkylation while ensuring complete consumption of the starting phenol.

Scalability Considerations for Research Applications

Transitioning the synthesis of this compound from a small laboratory scale to a larger scale for research purposes requires careful consideration of several factors to maintain efficiency and safety.

Adaptations for Larger-Scale Synthesis

When scaling up the synthesis, efficient mixing becomes more critical to ensure a homogeneous reaction mixture and consistent temperature distribution. The use of mechanical stirrers is often necessary in larger reaction vessels. Heat transfer also becomes a more significant consideration. Exothermic reactions that are easily managed on a small scale may require external cooling on a larger scale to prevent runaway reactions.

The workup procedure may also need to be adapted. For instance, extractions that are straightforward in a small separatory funnel can become cumbersome on a larger scale, and alternative methods like continuous liquid-liquid extraction might be considered. Purification by column chromatography, while common for small-scale synthesis, can be impractical for larger quantities. In such cases, recrystallization becomes the preferred method for purification, and the choice of an appropriate solvent system is crucial for obtaining a high-purity product with good recovery.

Advanced Purification Techniques for Research-Grade Material

Achieving research-grade purity for this compound, typically defined as a purity level exceeding 98%, necessitates the use of advanced purification techniques beyond simple filtration and washing. The primary methods employed for this purpose are recrystallization and column chromatography, which are effective at removing starting materials, by-products, and other impurities.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For this compound, ethanol is a frequently cited solvent for achieving high purity. The general process involves dissolving the crude material in a minimum amount of hot ethanol to create a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.

While specific research protocols detailing solvent volumes and yields for the recrystallization of this compound are not extensively published, the purification of its precursor, 2-chloro-5-nitrobenzaldehyde (B167295), offers valuable insights into effective solvent systems. google.com These can be reasonably extrapolated as starting points for the purification of the target compound.

Table 1: Recrystallization Systems for Nitrobenzaldehyde Derivatives

| Solvent System | Compound | Initial Purity (Isomer Ratio) | Final Purity (Isomer Ratio) |

| Acetone (B3395972)/Water | 2-Chloro-5-nitrobenzaldehyde | 91.7% (2,5-isomer) / 2.2% (2,3-isomer) | 98.3% (2,5-isomer) / 0.3% (2,3-isomer) |

| Dilute Ethanol | 2-Chloro-5-nitrobenzaldehyde | Not specified | Not specified |

| Chloroform/Ligroin | 2-Chloro-5-nitrobenzaldehyde | Not specified | Not specified |

| Dilute Acetic Acid | 2-Chloro-5-nitrobenzaldehyde | Not specified | Not specified |

| Data for 2-Chloro-5-nitrobenzaldehyde is adapted from patent literature and serves as a reference for analogous purification. google.com |

Column Chromatography

For instances where recrystallization does not yield the desired level of purity, or for separating compounds with very similar solubility profiles, column chromatography is the preferred method. This technique separates components of a mixture based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a mobile phase carries the mixture through the column.

In the context of this compound, silica gel chromatography is an effective means to obtain material with greater than 98% purity. The selection of the mobile phase (eluent) is critical for achieving good separation. A common approach for nitroaromatic compounds involves using a solvent system of varying polarity, such as a mixture of a non-polar solvent like n-heptane or hexane (B92381) and a more polar solvent like ethyl acetate. The optimal ratio of these solvents is typically determined through preliminary analysis using thin-layer chromatography (TLC).

Table 2: Chromatographic Purification Parameters

| Technique | Stationary Phase | Mobile Phase (Illustrative) | Compound | Purity Achieved |

| Column Chromatography | Silica Gel | n-Heptane/Ethyl Acetate Gradient | This compound | >98% |

| Reversed-Phase HPLC (Analytical) | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | 2-Chloro-5-nitrobenzaldehyde | Analytical Separation |

| The mobile phase for column chromatography is illustrative, as the optimal gradient would be determined experimentally. The HPLC data is for the precursor and demonstrates a relevant analytical method. sielc.com |

The successful application of these advanced purification techniques is crucial for obtaining research-grade this compound, ensuring that subsequent scientific investigations are based on a compound of high purity and well-defined character.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for nucleophilic addition and oxidation reactions. Its reactivity is significantly increased by the electron-withdrawing nature of the nitro group on the aromatic ring.

The aldehyde functional group of 2-(2-Chloroethoxy)-5-nitrobenzaldehyde can be readily oxidized to form the corresponding carboxylic acid, 2-(2-Chloroethoxy)-5-nitrobenzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents.

Standard laboratory reagents for this purpose include strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Other modern reagents capable of oxidizing aromatic aldehydes to carboxylic acids include Oxone, periodic acid (H₅IO₆) catalyzed by pyridinium (B92312) chlorochromate (PCC), and sodium perborate (B1237305) in acetic acid. organic-chemistry.org The reaction involves the conversion of the aldehyde's C-H bond into a C-O bond, resulting in the formation of the higher oxidation state carboxylic acid.

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | KMnO₄ or CrO₃ | 2-(2-Chloroethoxy)-5-nitrobenzoic acid | Oxidation |

While the reduction of the nitro group is more commonly targeted in this and similar molecules, the aldehyde can be reduced to a primary alcohol. However, selective reduction of the aldehyde in the presence of a nitro group can be challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both functional groups. Milder, more selective reagents, such as sodium borohydride (B1222165) (NaBH₄), are typically used for reducing aldehydes to alcohols. In the context of nitro-substituted benzaldehydes, achieving selectivity requires careful choice of reagents and reaction conditions to prevent concurrent reduction of the nitro group.

The electrophilic aldehyde is susceptible to condensation reactions with various nucleophiles. By analogy to related nitrobenzaldehydes, this compound is expected to readily participate in such transformations. wiserpub.comrsc.org These reactions typically involve the initial nucleophilic attack on the carbonyl carbon, followed by a dehydration step to form a new carbon-carbon or carbon-nitrogen double bond.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone or ester containing an α-hydrogen, leading to the formation of α,β-unsaturated carbonyl compounds. For instance, 3-nitrobenzaldehyde (B41214) undergoes aldol (B89426) condensation with acetophenone (B1666503) to form 3-nitrochalcone. masterorganicchemistry.com Similarly, this compound would be expected to react with ketones like acetone (B3395972) or acetophenone in the presence of a base (e.g., NaOH) to yield the corresponding chalcone (B49325) derivative. researchgate.netjocpr.com

Schiff Base and Hydrazone Formation: The aldehyde can condense with primary amines to form Schiff bases (imines) and with hydrazine (B178648) derivatives to form hydrazones. wiserpub.com For example, 2-nitrobenzaldehyde (B1664092) reacts with primary amines to form N-(2-nitrobenzylidene)amines. wiserpub.com This reactivity is valuable for synthesizing complex heterocyclic structures and molecules with potential biological activity. wiserpub.com

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that can be reduced to various other nitrogen-containing functional groups, most notably an amine.

The reduction of the nitro group in this compound to an amino group yields 2-(2-Chloroethoxy)-5-aminobenzaldehyde. This transformation is synthetically important as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reducing systems can accomplish this conversion:

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) with a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com This is often a clean and efficient method.

Metal/Acid Systems: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl) or acetic acid (AcOH). masterorganicchemistry.comcommonorganicchemistry.comnih.gov Tin(II) chloride (SnCl₂) is also an effective reagent for this purpose. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium (B1175870) hydrosulfide (B80085) can also be used for the reduction of nitro groups. wikipedia.org

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂/Pd/C or SnCl₂ or Fe/AcOH | 2-(2-Chloroethoxy)-5-aminobenzaldehyde | Reduction |

The resulting 2-aminobenzaldehyde (B1207257) derivative is a valuable precursor for synthesizing quinolines via the Friedländer synthesis. nih.govwikipedia.org

Reactivity of the Chloroethoxy Substituent

The chloroethoxy group possesses a reactive C-Cl bond, making it susceptible to nucleophilic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles in an Sₙ2 reaction mechanism. This reactivity allows for the introduction of different functional groups at this position, further expanding the synthetic utility of the molecule.

The synthesis of this compound itself relies on this reactivity, typically involving the alkylation of 5-nitrosalicylaldehyde with a 2-chloroethylating agent like 1-bromo-2-chloroethane (B52838) in the presence of a base such as potassium carbonate (K₂CO₃). In this reaction, the phenoxide ion acts as the nucleophile, displacing the bromide ion. The remaining chloro group on the ethoxy chain is then available for subsequent substitution reactions, for example, with other nucleophiles like amines, thiols, or alkoxides, to generate a library of derivatives.

Nucleophilic Substitution Reactions at the Alkyl Halide Center

The chloroethoxy side chain of this compound is a key site for chemical modification through nucleophilic substitution. The primary carbon atom bonded to the chlorine atom is electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via an S_N2 mechanism, where the nucleophile attacks the carbon, leading to the displacement of the chloride ion as a leaving group.

This reactivity allows for the introduction of various functional groups, thereby creating a library of derivatives from the parent molecule. The general scheme for this transformation is as follows:

Nu:⁻ + this compound → 2-(2-Nu-ethoxy)-5-nitrobenzaldehyde + Cl⁻

The efficiency of the substitution is dependent on the strength and nature of the nucleophile, as well as the reaction conditions such as solvent and temperature. Bases like sodium hydroxide (B78521) or potassium carbonate are often used to facilitate these substitutions.

Table 1: Examples of Nucleophilic Substitution at the Chloroethoxy Group

| Nucleophile (Nu:⁻) | Reagent Example | Product Class |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol |

| Alkoxide (RO⁻) | Sodium Alkoxide (NaOR) | Ether |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Organic Azide |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile |

| Amine (RNH₂) | Primary/Secondary Amine | Substituted Amine |

Aromatic Ring Reactivity and Substitutions

The benzene (B151609) ring of this compound is substituted with three distinct groups: an ortho-alkoxy group, an aldehyde group, and a meta-nitro group relative to the alkoxy substituent. The interplay of these groups' electronic effects governs the ring's susceptibility to further substitution, particularly electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution Patterns (General Considerations for Nitrobenzaldehydes)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring. makingmolecules.com Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both resonance and inductive effects. It is a strong deactivating group and directs incoming electrophiles to the meta position. wiserpub.commdpi.com

Aldehyde Group (-CHO): The aldehyde group is also deactivating and a meta-director because its carbonyl group withdraws electron density from the ring. pressbooks.pub

Alkoxy Group (-OR): The alkoxy group is an activating group because the oxygen can donate a lone pair of electrons to the ring via resonance. This effect outweighs its inductive withdrawal, making it an ortho, para-director. makingmolecules.com

In this compound, these groups exert competing influences. The powerful activating and ortho, para-directing effect of the alkoxy group (-OCH₂CH₂Cl) at position 2 is the dominant factor in determining the position of a new substituent. makingmolecules.com The deactivating groups (-NO₂ at position 5 and -CHO at position 1) direct meta to themselves.

Let's analyze the available positions on the ring (3, 4, and 6):

Position 3: This position is ortho to the activating alkoxy group and meta to both the deactivating aldehyde and nitro groups.

Position 4: This position is para to the deactivating aldehyde group and meta to the alkoxy group.

Position 6: This position is ortho to the deactivating aldehyde group and para to the deactivating nitro group.

Considering these combined effects, electrophilic attack is most likely to occur at position 3 . This position is strongly activated by the ortho-alkoxy group and is the least deactivated position relative to the electron-withdrawing groups.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Electronic Effect | Directing Influence |

| -OCH₂CH₂Cl | 2 | Activating | ortho, para |

| -CHO | 1 | Deactivating | meta |

| -NO₂ | 5 | Deactivating | meta |

Chemoselectivity in Multi-Functional Transformations

Chemoselectivity refers to the ability to react with one functional group in the presence of others. Given its trifunctional nature, this compound is an excellent substrate for studying and applying chemoselective reactions.

The three primary reactive sites are the aldehyde, the nitro group, and the alkyl chloride. Selective transformation requires the careful choice of reagents and reaction conditions.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) without affecting the aldehyde or the alkyl chloride. Common reagents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation using a specific catalyst like palladium on carbon (Pd/C) under controlled conditions. The resulting compound, 2-(2-chloroethoxy)-5-aminobenzaldehyde, is a valuable synthetic intermediate.

Oxidation of the Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid (-COOH) using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This would yield 2-(2-chloroethoxy)-5-nitrobenzoic acid. Reaction conditions would need to be controlled to avoid side reactions.

Reactivity of the Aldehyde Carbonyl: The carbonyl carbon of the aldehyde is electrophilic and can undergo nucleophilic addition reactions. libretexts.org This presents a competing reaction pathway to the nucleophilic substitution at the alkyl chloride. The choice between these two pathways can often be directed by the nature of the nucleophile (hard vs. soft nucleophiles) and the reaction conditions. For example, sterically hindered nucleophiles might favor attack at the less hindered alkyl chloride center over the aldehyde. pressbooks.pub

Table 3: Examples of Chemoselective Transformations

| Target Functional Group | Transformation | Reagent(s) | Product |

| Nitro Group | Reduction | SnCl₂/HCl or H₂/Pd-C | 2-(2-Chloroethoxy)-5-aminobenzaldehyde |

| Aldehyde Group | Oxidation | KMnO₄ or CrO₃ | 2-(2-Chloroethoxy)-5-nitrobenzoic acid |

| Alkyl Halide | Substitution | NaN₃ | 2-(2-Azidoethoxy)-5-nitrobenzaldehyde |

The ability to perform these transformations selectively underscores the utility of this compound as a versatile building block in the synthesis of more complex molecules.

Application As a Building Block in Complex Chemical Synthesis

Precursor for Advanced Organic Molecules

The distinct functional groups of 2-(2-Chloroethoxy)-5-nitrobenzaldehyde make it a versatile starting material for the synthesis of more intricate organic molecules. The aldehyde group can undergo oxidation to form the corresponding carboxylic acid or participate in various condensation reactions. The nitro group can be reduced to an amino group, which can then be further functionalized. Additionally, the chloroethoxy group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of other functionalities. This trifecta of reactivity makes it a key intermediate in the production of dyes, pigments, and other industrial chemicals.

The synthesis of this compound itself typically involves the reaction of 5-nitrosalicylaldehyde with 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644) in the presence of a base like potassium carbonate. chemicalbook.com This process attaches the reactive chloroethoxy side chain to the benzaldehyde (B42025) core.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound and its derivatives serve as important precursors for a variety of these ring systems.

Pyrimidine (B1678525) Derivatives

Pyrimidine and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.gov The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) or urea (B33335) derivative. derpharmachemica.com Chalcones, which can be synthesized from benzaldehydes, are common precursors to pyrimidines. derpharmachemica.com For example, substituted benzaldehydes can react with 4-acetylpyridine (B144475) to form chalcones, which are then cyclized with guanidine hydrochloride to yield 2-aminopyrimidine (B69317) derivatives. derpharmachemica.com The aldehyde functionality of this compound allows for its use in similar synthetic strategies to produce novel pyrimidine structures. The synthesis of various 5-nitropyrimidines has been achieved starting from 2-chloro-5-nitropyrimidine, highlighting the utility of the nitro-substituted core in this area. rsc.org

Oxazole (B20620) Derivatives (by analogy to related nitrophenyl aldehydes)

Oxazoles are another class of heterocyclic compounds with significant applications in medicinal chemistry. pharmaguideline.com The synthesis of oxazoles can be achieved through various methods, including the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones, and the Fischer oxazole synthesis, which utilizes the reaction of a cyanohydrin with an aldehyde. cutm.ac.in More direct methods involve the conversion of aldehydes to oxazoles. For instance, aldehydes can be condensed with serine methyl ester, followed by oxidation to yield 2,4-disubstituted oxazoles. researchgate.net The van Leusen oxazole synthesis provides a route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.org Given that 2-nitrobenzaldehyde (B1664092) and other substituted benzaldehydes are routinely used as starting materials in these syntheses, this compound is, by analogy, a suitable precursor for creating novel oxazole derivatives with potential biological activity. ijpsonline.comwiserpub.com

Indole (B1671886) and Other Nitrogen-Containing Heterocycles (by analogy to related compounds)

Indole and its derivatives are privileged scaffolds in drug discovery due to their widespread biological activities. researchgate.net A common method for indole synthesis is the Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone. openmedicinalchemistryjournal.com The Leimgruber-Batcho indole synthesis is another powerful method that often starts with a nitrotoluene derivative. orgsyn.org For example, 6-benzyloxy-2-nitrotoluene can be converted to the corresponding enamine and then reduced to form 4-benzyloxyindole. orgsyn.org By analogy, the nitro group and the potential for manipulation of the aldehyde group in this compound make it a plausible starting point for the synthesis of complex indole derivatives. For instance, 2-nitrobenzylidenemalonates, which can be formed from 2-nitrobenzaldehydes, react with indoles to form pseudoindoxyl derivatives. nih.gov

Role in Multi-Component Reactions (MCRs) and Tandem Processes

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most, if not all, of the atoms of the starting materials. nih.gov MCRs are a cornerstone of green chemistry due to their atom economy and reduction of waste. encyclopedia.pub Aldehydes are frequent participants in MCRs. For example, the Biginelli reaction, a well-known MCR, combines an aldehyde, a β-ketoester, and urea or thiourea (B124793) to produce dihydropyrimidinones. While specific MCRs involving this compound are not extensively documented, its aldehyde functionality makes it a prime candidate for inclusion in such reactions to generate diverse and complex molecular libraries. mdpi.com The general trend in organic synthesis is to utilize functionalized building blocks like this in the development of novel MCRs to access new chemical space. nih.gov

Construction of Macrocyclic Architectures

Macrocycles, large cyclic molecules, are of significant interest in supramolecular chemistry and drug discovery. The synthesis of macrocycles often relies on reactions that can form large rings, such as intramolecular cyclizations or intermolecular reactions between two or more building blocks. The chloroethoxy group of this compound provides a handle for such constructions. Through nucleophilic substitution of the chloride, this molecule can be linked to other molecules containing a suitable nucleophile. If the other molecule also contains a reactive site that can eventually react with the aldehyde or a derivative thereof, a macrocyclization can be envisioned. While direct examples using this specific benzaldehyde are not prevalent, the principle of using bifunctional building blocks containing both an electrophilic and a nucleophilic (or potentially nucleophilic) center is a common strategy in macrocycle synthesis.

Intermediate in the Synthesis of Functional Compounds for Materials Science

This compound is a strategically functionalized aromatic aldehyde, presenting itself as a valuable building block for the synthesis of complex organic molecules with applications in materials science. The compound's versatility is rooted in its three distinct reactive sites: the aldehyde, the nitro group, and the chloroethoxy side chain. This trifecta of functionalities allows for a diverse range of chemical modifications, paving the way for the creation of larger, functional materials with tailored optical, electronic, and thermal properties.

The aldehyde group is a primary handle for condensation reactions, most notably with primary amines to form Schiff bases (imines). This reaction is a cornerstone for the synthesis of a wide array of materials, including thermally stable polymers, metal-organic frameworks, and functional dyes. The strongly electron-withdrawing nitro group not only influences the electronic landscape of the molecule but can also be readily reduced to an amino group. This transformation opens up further synthetic avenues, such as the formation of amides or the diazotization to produce azo dyes, a critical class of chromophores in materials science. Concurrently, the chloroethoxy group provides a site for nucleophilic substitution, enabling the molecule to be grafted onto polymer backbones, attached to surfaces, or to react with other functional molecules to build more intricate architectures.

While extensive research focusing directly on the application of this compound in materials science is still emerging, the structural motifs it contains are prevalent in many advanced materials. For example, the o-nitrobenzyl ether moiety is a well-known photolabile group, suggesting that materials incorporating this compound could exhibit photoresponsive or photodegradable characteristics. Such properties are highly sought after for applications like photoresists, data storage, and controlled-release systems. Furthermore, by converting the nitro group into an electron-donating group, the scaffold can be transformed into a "push-pull" system, a common design principle for chromophores with nonlinear optical (NLO) properties, which are essential for technologies like optical communication and data processing.

Detailed Research Findings

Based on the reactivity of its functional groups, this compound can be envisioned as a precursor to various functional materials. The following table outlines potential synthetic pathways and the anticipated properties and applications of the resulting materials.

| Functional Material Type | Synthetic Pathway | Key Intermediate/Product | Potential Applications in Materials Science |

| Schiff Base Polymers | Polycondensation reaction between this compound and various aromatic or aliphatic diamines. | Poly(azomethine)s | High-performance polymers with good thermal stability, potential for chemosensing, and applications in optoelectronics due to their conjugated backbone. |

| Functional Dyes | Reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic partner (e.g., a phenol (B47542) or aniline (B41778) derivative). | Azo Dyes | Colorants for advanced polymers, components in dye-sensitized solar cells (DSSCs), and chemical sensors where the color changes in response to environmental stimuli. |

| Nonlinear Optical (NLO) Chromophores | A multi-step synthesis involving the condensation of the aldehyde with an electron-donating amine, followed by the reduction of the nitro group to create a strong donor-acceptor "push-pull" molecule. | Push-pull stilbene (B7821643) or imine derivatives | Materials for electro-optic modulators, frequency doubling in lasers, and all-optical switching devices for telecommunications. |

| Cross-linked Materials | Utilization of the chloroethoxy group for cross-linking reactions after initial polymerization or functionalization via the aldehyde or nitro groups. | Cross-linked polymer networks | Enhanced thermal and mechanical properties for use as robust coatings, adhesives, or matrix materials in composites. |

The continued exploration of these synthetic possibilities is poised to establish this compound as a key intermediate in the development of next-generation functional materials.

Advanced Characterization and Structural Elucidation Methodologies

Spectroscopic Techniques for Structure Confirmation

Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. It identifies the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 2-(2-Chloroethoxy)-5-nitrobenzaldehyde, the spectrum shows characteristic signals that confirm the presence of all key structural motifs. The aldehyde proton is highly deshielded and appears as a singlet far downfield. The aromatic protons show splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The two methylene (B1212753) groups of the chloroethoxy side chain appear as distinct triplets due to coupling with each other.

Interactive Table: ¹H NMR Spectral Data for this compound Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.56 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| 8.78 | Doublet (d) | 1H | Aromatic proton (H-6) |

| 4.54 | Triplet (t) | 2H | Methylene protons (-OCH₂) |

¹³C NMR Spectroscopy: While direct experimental data for the title compound is not widely published, the expected chemical shifts can be inferred from the analysis of structurally similar compounds such as 5-chloro-2-hydroxy-3-nitro-benzaldehyde and 5-chloro-2-nitrobenzaldehyde. chemicalbook.comchemicalbook.com The carbonyl carbon of the aldehyde group is expected to be the most downfield signal (~185-190 ppm). The aromatic carbons would appear in the typical range of ~110-165 ppm, with the carbon attached to the nitro group being significantly deshielded. The two methylene carbons of the chloroethoxy group would be found in the aliphatic region, with the carbon bonded to oxygen appearing further downfield (~68-70 ppm) than the carbon bonded to chlorine (~40-42 ppm).

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common technique. The analysis confirms the molecular mass of the compound. In positive ion mode (ESI+), the compound is typically observed as a protonated molecular ion [M+H]⁺.

Interactive Table: LC-MS Data for this compound

| Technique | Mode | Calculated Molecular Weight ( g/mol ) | Observed m/z | Ion |

|---|

Key expected absorption bands include:

Aldehyde (C=O stretch): A strong, sharp peak around 1700-1710 cm⁻¹.

Nitro Group (N-O stretch): Two strong bands, one asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.

Aromatic Ring (C=C stretch): Multiple peaks in the 1450-1600 cm⁻¹ region.

Ether (C-O-C stretch): A distinct band in the 1250-1270 cm⁻¹ region (aryl-alkyl ether).

Chloroalkane (C-Cl stretch): A band in the 650-750 cm⁻¹ region.

Chromatographic Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

HPLC is the primary method for assessing the purity of this compound. Using a reverse-phase column, the compound can be separated from starting materials and by-products. The purity is determined by integrating the area of the product peak relative to the total area of all peaks at a specific UV wavelength. For a related compound, 2-chloro-5-nitrobenzaldehyde (B167295), a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid has been shown to be effective. sielc.com

A reported analysis for this compound showed a high purity of 99.1% with a retention time of 6.2 minutes when monitored at a wavelength (λ) of 254 nm.

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure in the solid state. While crystal structure data for this compound itself is not publicly documented, the structure of its key precursor, 2-hydroxy-5-nitrobenzaldehyde, has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net

The study of this precursor reveals valuable structural information relevant to the title compound. nih.gov The molecule is nearly planar, and its crystal lattice is stabilized by various intermolecular interactions. nih.govresearchgate.net This planarity is expected to be largely maintained in the 2-(2-chloroethoxy) derivative, although the ether side chain will add conformational flexibility. The crystal structure of the precursor provides a foundational model for understanding the potential solid-state packing and intermolecular interactions of this compound. nih.gov

Interactive Table: Crystal Data for the Derivative Precursor 2-Hydroxy-5-nitrobenzaldehyde nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₅NO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2580 (17) |

| b (Å) | 8.3960 (13) |

| c (Å) | 11.704 (3) |

| β (°) | 95.165 (18) |

Theoretical and Computational Chemistry Studies

Mechanistic Insights through Quantum Chemical Calculations

No published research was found that applied quantum chemical calculations to understand the reaction mechanisms of 2-(2-chloroethoxy)-5-nitrobenzaldehyde.

Density Functional Theory (DFT) for Reaction Pathways

There are no available studies that use Density Functional Theory to map the reaction pathways involving this compound.

Transition State Computations

Specific calculations of transition states for reactions involving this compound are not documented in the scientific literature.

Molecular Modeling and Conformational Analysis

Detailed molecular modeling and conformational analysis studies for this compound have not been reported.

Reaction Kinetics and Thermodynamic Predictions

There is no available data from computational studies on the reaction kinetics or thermodynamic predictions for this compound.

Green Chemistry Principles in the Synthesis and Application of 2 2 Chloroethoxy 5 Nitrobenzaldehyde

Solvent Selection for Sustainable Synthesis

The conventional synthesis of 2-(2-Chloroethoxy)-5-nitrobenzaldehyde often relies on polar aprotic solvents such as N,N-dimethylformamide (DMF). While effective in promoting the desired Williamson ether synthesis reaction between 5-nitrosalicylaldehyde and an alkylating agent like 1-bromo-2-chloroethane (B52838), DMF poses significant environmental and health concerns. Green chemistry principles advocate for the substitution of such hazardous solvents with safer and more sustainable alternatives.

Recent research has identified several promising green solvents that can potentially replace DMF in this synthesis. These alternatives are evaluated based on criteria such as toxicity, biodegradability, and derivation from renewable feedstocks.

Table 1: Comparison of Conventional and Green Solvents for Williamson Ether Synthesis

| Solvent | Key Properties | Advantages in Synthesis | Green Chemistry Considerations |

| N,N-Dimethylformamide (DMF) | High polarity, aprotic | Excellent solubility for reactants, promotes S_N2 reactions. | Reproductive toxicity, high boiling point, difficult to recycle. |

| Dimethyl Sulfoxide (B87167) (DMSO) | High polarity, aprotic | Similar solvating power to DMF, can enhance reaction rates. | Can be derived from renewable resources (lignin), but can be difficult to remove from products. |

| Ethyl Acetate/DMSO Mixtures | Tunable polarity | Offers a balance of solubility and ease of removal, reduces overall DMSO usage. | Ethyl acetate is a relatively benign solvent, improving the overall environmental profile. |

| N-Butylpyrrolidinone (NBP) | Polar aprotic | Good performance in similar nucleophilic substitution reactions. | Considered a safer alternative to other pyrrolidone solvents like NMP. |

| Ionic Liquids (e.g., [bmim][PF6]) | Negligible vapor pressure, high thermal stability | Can act as both solvent and catalyst, potentially recyclable. ibchem.com | High cost and potential toxicity of some ionic liquids require careful selection. ibchem.com |

This table is illustrative and based on general principles of green solvent substitution. Specific performance for the synthesis of this compound would require experimental validation.

The selection of a greener solvent is a critical step towards a more sustainable synthesis of this compound. While direct replacements that match the efficacy of traditional solvents can be challenging to find, mixtures of greener solvents or the use of novel solvent systems like ionic liquids present viable pathways for improvement.

Catalyst Development for Enhanced Reaction Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. In the synthesis of this compound, catalyst development focuses on increasing reaction rates, improving yields, and enabling the use of milder reaction conditions.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a particularly attractive strategy for the O-alkylation of phenols. acsgcipr.org It facilitates the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase containing the alkylating agent. This technique offers several green advantages:

Use of Milder Bases: PTC allows for the use of inexpensive and less hazardous inorganic bases like sodium or potassium hydroxide (B78521) instead of strong, moisture-sensitive bases. acsgcipr.org

Reduced Solvent Usage: In some cases, PTC can enable reactions to be run in biphasic systems with reduced amounts of organic solvent, or even under solvent-free conditions. acsgcipr.org

Increased Reaction Rates: By bringing the reactants together, PTC can significantly accelerate reaction times, leading to energy savings.

Table 2: Potential Phase-Transfer Catalysts for the Synthesis of this compound

| Catalyst Type | Example | Key Features | Potential Benefits |

| Quaternary Ammonium (B1175870) Salts | Tetrabutylammonium bromide (TBAB) | Readily available, effective for a wide range of reactions. | Increased yield and reaction rate, allows for use of aqueous base. |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide (TBPB) | Higher thermal stability than ammonium salts. | Suitable for reactions requiring higher temperatures. |

| Crown Ethers | 18-Crown-6 | Specifically complexes with potassium ions. | Can enhance the reactivity of potassium phenoxide. |

This table presents potential catalysts based on the principles of phase-transfer catalysis for Williamson ether synthesis. Experimental optimization would be necessary to determine the most effective catalyst for this specific reaction.

Heterogeneous Catalysis: The development of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse, which are key principles of green chemistry. For the synthesis of aromatic ethers, heterogeneous catalysts can facilitate the reaction and be easily separated from the reaction mixture by filtration.

Potential heterogeneous catalysts could include:

Basic Resins: Ion-exchange resins with basic functional groups can act as solid bases, eliminating the need for a soluble base and simplifying work-up.

Supported Metal Oxides: Certain metal oxides can catalyze etherification reactions and offer robustness and reusability.

The exploration of both phase-transfer and heterogeneous catalysis holds great promise for developing a more efficient and sustainable synthesis of this compound.

Waste Minimization and Atom Economy Considerations

A central tenet of green chemistry is the minimization of waste. This is quantitatively assessed using metrics such as atom economy and the E-factor (Environmental Factor).

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu The ideal atom economy is 100%, meaning that all atoms from the reactants are found in the final product.

For the synthesis of this compound from 5-nitrosalicylaldehyde and 1-bromo-2-chloroethane with a base like potassium carbonate, the reaction is a substitution.

Calculation of Atom Economy:

The balanced chemical equation for the synthesis is:

C₇H₅NO₄ (5-nitrosalicylaldehyde) + C₂H₄BrCl (1-bromo-2-chloroethane) + K₂CO₃ → C₉H₈ClNO₄ (this compound) + KBr + KHCO₃

Molecular Weight of Desired Product (C₉H₈ClNO₄): 229.62 g/mol

Molecular Weight of Reactants:

C₇H₅NO₄: 167.12 g/mol

C₂H₄BrCl: 143.44 g/mol

K₂CO₃: 138.21 g/mol

Total Molecular Weight of Reactants: 167.12 + 143.44 + 138.21 = 448.77 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (229.62 / 448.77) x 100 ≈ 51.17%

This calculation demonstrates that, even with a 100% chemical yield, a significant portion of the reactant mass ends up as byproducts (potassium bromide and potassium bicarbonate). While these byproducts are salts and may be less hazardous than organic waste, their generation still represents inefficiency.

E-Factor: The E-factor provides a broader measure of the environmental impact of a chemical process by considering the total mass of waste generated per unit of product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor indicates a more environmentally friendly process. For the synthesis of this compound, the waste would include not only the byproducts from the reaction but also solvent losses, any unreacted starting materials, and materials used in work-up and purification.

Table 3: Strategies for Waste Minimization in the Synthesis of this compound

| Strategy | Description | Impact on Waste Reduction |

| Catalyst Optimization | Using a highly efficient and selective catalyst. | Reduces the formation of side products and unreacted starting materials. |

| Solvent Recycling | Implementing procedures to recover and reuse the solvent. | Significantly decreases the overall solvent waste generated. |

| Process Intensification | Utilizing technologies like continuous flow reactors. | Can improve reaction efficiency, reduce solvent volumes, and minimize waste from batch processing. |

| Byproduct Valorization | Finding applications for the salt byproducts (KBr, KHCO₃). | Transforms waste streams into valuable products, moving towards a circular economy model. |

By focusing on these green chemistry principles, the synthesis of this compound can be significantly improved from an environmental perspective. The adoption of greener solvents, the development of efficient catalytic systems, and a conscious effort to minimize waste and maximize atom economy are essential steps towards a more sustainable chemical industry.

Comparative Analysis and Structure Reactivity Relationships

Comparison with Related Nitrobenzaldehyde and Halogenated Ether Derivatives

To understand the distinct characteristics of 2-(2-chloroethoxy)-5-nitrobenzaldehyde, it is useful to compare it with related compounds.

Nitrobenzaldehyde Isomers: Unlike its isomers, such as 2-nitrobenzaldehyde (B1664092) or 4-nitrobenzaldehyde, the presence of the 2-(2-chloroethoxy) group introduces an additional site for chemical modification. wikipedia.org While the nitro group in all these compounds acts as a powerful electron-withdrawing group, the position of this group influences the reactivity of the aldehyde. sarthaks.comdoubtnut.com For instance, p-nitrobenzaldehyde is highly reactive towards nucleophilic addition due to the strong electron-withdrawing effect of the nitro group at the para position. sarthaks.combrainly.comvaia.com In this compound, the nitro group is meta to the aldehyde, but the electronic landscape is further modulated by the ortho chloroethoxy group.

Halogenated Ethers: Halogenated ethers, in general, exhibit reactivity at the halogenated carbon. acs.orgacs.org The reactivity can vary significantly based on the position of the halogen. For example, α-halo ethers are known to be quite reactive. thieme-connect.com In the case of this compound, the chlorine is on the terminal carbon of the ethoxy chain, making it susceptible to nucleophilic substitution reactions. The presence of the aromatic ring and its substituents can influence the rate and mechanism of these substitution reactions compared to simple aliphatic halogenated ethers.

A comparative table of related compounds is provided below:

| Compound Name | CAS Number | Key Structural Features |

| This compound | 110837-53-1 | Aldehyde, Chloroethoxy group (ortho), Nitro group (meta) |

| 2-Nitrobenzaldehyde | 552-89-6 | Aldehyde, Nitro group (ortho) |

| 4-Nitrobenzaldehyde | 555-89-5 | Aldehyde, Nitro group (para) |

| 2-Chloro-5-nitrobenzaldehyde (B167295) | 6361-21-3 | Aldehyde, Chloro group (ortho), Nitro group (meta) |

| 5-Chloro-2-nitrobenzaldehyde | 6628-86-0 | Aldehyde, Chloro group (meta), Nitro group (ortho) |

| 2-Hydroxy-5-nitrobenzaldehyde | 97-51-8 | Aldehyde, Hydroxy group (ortho), Nitro group (meta) |

This table is generated based on data from various chemical databases and supplier information. chemicalbook.comnih.govbldpharm.comsigmaaldrich.com

Influence of Chloroethoxy and Nitro Groups on Aromatic and Side-Chain Reactivity

Influence of the Nitro Group: The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. mdpi.com However, its primary influence in this molecule is on the reactivity of the aldehyde and the benzene (B151609) ring towards nucleophiles. The electron-withdrawing nature of the nitro group, through both inductive and resonance effects, decreases the electron density on the benzene ring and the carbonyl carbon of the aldehyde group. sarthaks.comvaia.com This makes the aldehyde more electrophilic and thus more susceptible to nucleophilic attack. sarthaks.comdoubtnut.comquora.com Furthermore, the nitro group itself can be a site of reaction, for instance, undergoing reduction to an amino group. rsc.org

Influence of the Chloroethoxy Group: The chloroethoxy group, being an alkoxy group, is generally considered an activating and ortho-, para-directing group in electrophilic aromatic substitution. However, the presence of the strongly deactivating nitro group dominates this effect. The primary reactivity of the chloroethoxy group lies in the chloroalkyl chain. The chlorine atom provides a reactive site for nucleophilic substitution, allowing for the introduction of various other functional groups. The ether linkage itself is generally stable under many reaction conditions.

The combined electronic effects of these two groups create a unique reactivity profile. The aldehyde is activated towards nucleophiles, and the chloroethoxy side chain offers a handle for further synthetic transformations.

Structural Features Imparting Unique Chemical Utility

The specific arrangement of the functional groups in this compound gives it a distinct chemical utility.

Ortho Aldehyde and Chloroethoxy Groups: The proximity of the aldehyde and the chloroethoxy group can allow for intramolecular reactions or chelation with metal ions, influencing the molecule's conformation and reactivity.

Multiple Reactive Sites: The molecule possesses three distinct reactive sites: the aldehyde group, the nitro group, and the chloroethoxy side chain. This trifunctionality allows for a diverse range of chemical transformations. For example, the aldehyde can undergo oxidation to a carboxylic acid or participate in condensation reactions. The nitro group can be reduced to an amine, which can then be further functionalized. The chloroethoxy group can undergo nucleophilic substitution to introduce different side chains.

This multi-faceted reactivity makes this compound a valuable intermediate in the synthesis of more complex molecules. The ability to selectively react one functional group while leaving the others intact is a key aspect of its utility in multi-step organic synthesis.

Below is a table summarizing the reactivity of the functional groups:

| Functional Group | Type of Reactions | Potential Products |

| Aldehyde | Oxidation, Reduction, Condensation, Nucleophilic Addition | Carboxylic acid, Alcohol, Imines, etc. |

| Nitro Group | Reduction | Amino group |

| Chloroethoxy Group | Nucleophilic Substitution | Ethers, Amines, etc. |

This table is based on general principles of organic reactivity and information from chemical suppliers.

Future Research Avenues

Exploration of Novel Reaction Pathways and Catalytic Systems

The conventional synthesis of 2-(2-Chloroethoxy)-5-nitrobenzaldehyde involves the reaction of 5-nitrosalicylaldehyde with an alkylating agent like 1-bromo-2-chloroethane (B52838) in the presence of a base such as potassium carbonate. chemicalbook.com While effective, future research could focus on developing more efficient, environmentally friendly, and cost-effective synthetic routes.

Key areas for exploration include:

Advanced Catalytic Systems: Investigating the use of phase-transfer catalysts or novel organometallic catalysts could enhance reaction rates, improve yields, and allow for milder reaction conditions. The development of heterogeneous catalysts could also simplify product purification and catalyst recovery, aligning with the principles of green chemistry.

Flow Chemistry: Transitioning the synthesis from traditional batch processing to continuous flow systems could offer superior control over reaction parameters, leading to higher purity and consistency. Flow chemistry can also enhance the safety profile of handling potentially reactive intermediates.

Alternative Reagents: Exploring alternative, less hazardous alkylating agents or activating groups could present new pathways. For instance, research into catalytic methods for the direct C-H activation or functionalization of related precursors could revolutionize the synthesis of this and similar benzaldehyde (B42025) derivatives. chem-soc.si The study of different catalytic systems, such as using tungstophosphoric acid for oxidation or employing heterogeneous catalysis for nitration as seen with other nitroaromatic compounds, could inspire new approaches. chem-soc.si

Design and Synthesis of Undiscovered Derivatives

The true potential of this compound lies in its role as a scaffold for creating a diverse library of new compounds. The reactivity of its three main functional groups provides a rich platform for derivatization.

Table 1: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Aldehyde Group | Oxidation | 2-(2-Chloroethoxy)-5-nitrobenzoic acid |

| Reductive Amination | N-substituted 2-(2-chloroethoxy)-5-nitrobenzylamines arkat-usa.org | |

| Condensation Reactions | Schiff bases, hydrazones, chalcones wiserpub.comresearchgate.net | |

| Wittig Reaction | Styrene derivatives wiserpub.com | |

| Nitro Group | Reduction | 2-(2-Chloroethoxy)-5-aminobenzaldehyde |

Future synthetic efforts could focus on:

Multi-component Reactions: Designing one-pot, multi-component reactions starting from this compound to rapidly build molecular complexity. This approach is highly efficient for generating libraries of novel compounds for screening.

Heterocyclic Synthesis: Using the compound as a key intermediate for the synthesis of novel heterocyclic systems, such as quinolines, indoles, or benzazepines, which are prevalent motifs in medicinal chemistry. arkat-usa.org

Atropisomeric Derivatives: The synthesis of sterically hindered derivatives, particularly through substitution at the aniline (B41778) moiety in benzanilide (B160483) structures derived from this compound, has been shown to produce stable atropisomers. arkat-usa.org Further exploration in this area could lead to new chiral ligands or materials with unique optical properties.

Integration into Emerging Fields of Organic Chemistry

The unique properties of this compound and its derivatives make them suitable candidates for application in several burgeoning areas of chemical research.

Materials Science: The reactivity of its functional groups allows for its incorporation into polymer backbones or as a pendant group, potentially creating novel polymers with tailored properties like high thermal stability, specific optical characteristics, or biodegradability. wiserpub.comresearchgate.net The development of new materials is a constantly evolving field where versatile building blocks are in high demand.

Supramolecular Chemistry: Derivatives of this compound could be designed to act as guests or hosts in supramolecular assemblies. The aromatic ring and functional groups can participate in non-covalent interactions such as hydrogen bonding, pi-pi stacking, and halogen bonding, enabling the construction of complex, self-assembled structures.

Chemical Biology: The use of 2-nitrobenzaldehyde (B1664092) derivatives as photoremovable protecting groups is an established technique. wikipedia.org Future research could adapt this compound for similar applications, allowing for the light-induced release of biologically active molecules with spatial and temporal control. Its derivatives could also be developed as probes to study enzyme interactions and inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.